5-(Trifluoromethyl)quinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

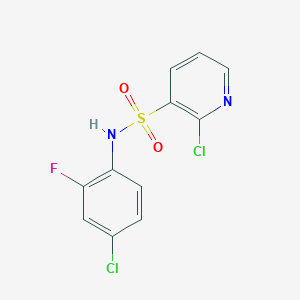

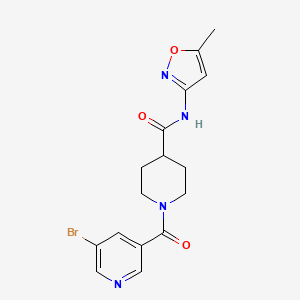

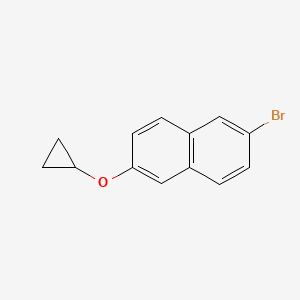

5-(Trifluoromethyl)quinoline-3-carboxylic acid is a chemical compound that is part of the quinoline family . Quinolines are heterocycles with a bicyclic core structure . The carboxylic acid group at position 3 and the carbonyl at position 4 seem to be essential for the activity of the quinolones .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)quinoline-3-carboxylic acid, has been reported . The synthesis involves the use of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)quinoline-3-carboxylic acid consists of a quinoline core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)6-4-8-7(10(16)17)2-1-3-9(8)15-5-6/h1-5H,(H,16,17) .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Quinoline Derivatives

A study highlighted the microwave-assisted synthesis of quinoline-4-carboxylic acids from the reaction of isatins with ketones, showcasing an efficient method for preparing quinoline derivatives (El Ashry et al., 2005) El Ashry et al., 2005.

Antituberculosis Lead Compounds

Research into mefloquine-isoxazole carboxylic acid esters identified compounds with improved metabolic stability and potent antituberculosis activity, illustrating the potential of quinoline derivatives in drug development (Mao et al., 2009) Mao et al., 2009.

Anticonvulsant Activity

The design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives were explored for their anticonvulsant activity, revealing compounds with significant efficacy and safety profiles (Guo et al., 2009) Guo et al., 2009.

Antimicrobial Activities

Antibacterial and Antifungal Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, exhibited potential antimicrobial activities, underscoring the role of quinoline derivatives as antimicrobial agents (Holla et al., 2006) Holla et al., 2006.

Modular Synthesis and Biological Importance

Modular Synthesis of Quinolinecarboxylates

A Pummerer Reaction-Enabled synthesis approach was developed for alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids, demonstrating a versatile methodology for synthesizing biologically significant quinoline derivatives (Ma et al., 2023) Ma et al., 2023.

Mecanismo De Acción

Propiedades

IUPAC Name |

5-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-3-9-7(8)4-6(5-15-9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUJNRFBZLQMPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)quinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2941909.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2941915.png)

![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)

![N-(3,4-difluorophenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2941922.png)

![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)